5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid
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Overview
Description
5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid: is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a nitro group and a carboxylic acid group in the structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde.
Formation of Benzofuran Ring: The 2-hydroxy-5-nitrobenzaldehyde is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to form ethyl 5-nitrobenzofuran-2-carboxylate.
Hydrolysis: The ethyl ester is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: 5-Amino-2,3-dihydrobenzofuran-2-carboxylic acid.
Substitution: Various substituted benzofuran derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
Chemistry: 5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid is used as an intermediate in the synthesis of various benzofuran derivatives, which are studied for their potential biological activities .
Biology: The compound’s derivatives are explored for their antimicrobial and anticancer properties. Studies have shown that substituted benzofurans exhibit significant cell growth inhibitory effects against various cancer cell lines .
Medicine: Benzofuran derivatives, including those derived from this compound, are investigated for their potential as therapeutic agents for diseases such as cancer and viral infections .
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzofuran core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-7-carboxamide: Known for its inhibitory activity against poly (ADP-ribose) polymerase-1 (PARP-1).
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another PARP-1 inhibitor with a different substitution pattern.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Used as an intermediate in pharmaceutical synthesis.
Uniqueness: 5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
Molecular Formula |
C9H7NO5 |
---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H,11,12) |
InChI Key |
VEAKWHRHOWQZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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